N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide
説明
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide, also known as GW-501516, is a synthetic drug that belongs to the class of peroxisome proliferator-activated receptor delta (PPARδ) agonists. It was initially developed as a potential treatment for metabolic disorders such as obesity and diabetes, but its use has been discontinued due to safety concerns. Despite this, GW-501516 has gained popularity among athletes and bodybuilders as a performance-enhancing drug.
作用機序
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and energy expenditure. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved metabolic function. N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has also been shown to reduce inflammation by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation.
Biochemical and Physiological Effects:
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has been shown to have several biochemical and physiological effects. It increases the expression of genes involved in fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, which results in improved metabolic function. It also reduces inflammation by inhibiting the activation of NF-κB. In addition, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has been shown to increase endurance performance in animal models.
実験室実験の利点と制限
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has several advantages for lab experiments. It is a potent and selective PPARδ agonist that can be used to study the role of PPARδ in metabolic function and inflammation. It is also relatively stable and can be easily synthesized. However, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has several limitations. It has been shown to cause cancer in animal studies, which has led to safety concerns. In addition, its use as a performance-enhancing drug has raised ethical concerns.
将来の方向性
There are several future directions for the study of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide. One area of research is the development of safer PPARδ agonists that can be used to treat metabolic disorders. Another area of research is the investigation of the molecular mechanisms underlying the carcinogenic effects of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide. In addition, further studies are needed to determine the long-term effects of N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide on metabolic function and endurance performance in humans. Finally, the ethical implications of using N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide as a performance-enhancing drug need to be addressed.
科学的研究の応用
N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has been extensively studied for its potential therapeutic applications. It has been shown to improve glucose tolerance, increase insulin sensitivity, and reduce inflammation in animal models of obesity and diabetes. In addition, N-[4-(4-oxo-3,4-dihydro-2-quinazolinyl)phenyl]cyclohexanecarboxamide has been investigated for its potential to treat cardiovascular diseases, such as atherosclerosis and heart failure. It has also been studied for its ability to enhance endurance performance in athletes.
特性
IUPAC Name |
N-[4-(4-oxo-3H-quinazolin-2-yl)phenyl]cyclohexanecarboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O2/c25-20(15-6-2-1-3-7-15)22-16-12-10-14(11-13-16)19-23-18-9-5-4-8-17(18)21(26)24-19/h4-5,8-13,15H,1-3,6-7H2,(H,22,25)(H,23,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWGEKHLDTZLV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)C(=O)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4C(=O)N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。